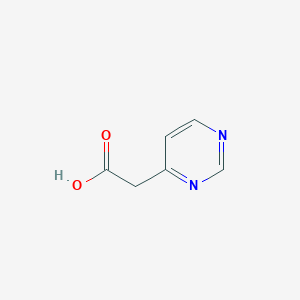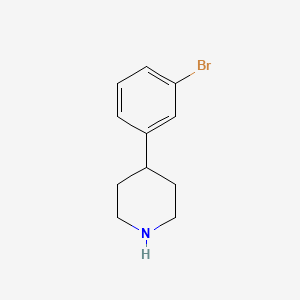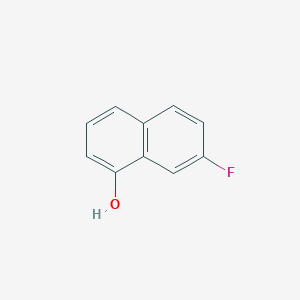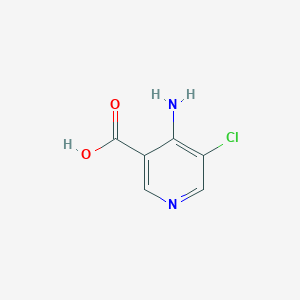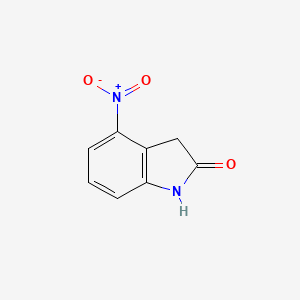
4-Nitroindolin-2-on
Übersicht
Beschreibung
4-Nitroindolin-2-one is a chemical compound with the molecular formula C8H6N2O3 . It is also known by other names such as 4-NITROOXINDOLE, 4-Nitrooxidole, 4-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE, and others .
Synthesis Analysis
In a study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains . Six derivatives of this compound were further designed and synthesized to enhance its efficacy .
Molecular Structure Analysis
The molecular weight of 4-Nitroindolin-2-one is 178.14 g/mol . The IUPAC name is 4-nitro-1,3-dihydroindol-2-one . The InChI is InChI=1S/C8H6N2O3/c11-8-4-5-6 (9-8)2-1-3-7 (5)10 (12)13/h1-3H,4H2, (H,9,11) .
Chemical Reactions Analysis
A hybrid of indolin-2-one and nitroimidazole was found to exhibit remarkable antibacterial activities with a low MIC value against MRSA ATCC 33591 . This molecule demonstrated its potency on Gram-negative bacteria and VRE strain .
Physical And Chemical Properties Analysis
The computed properties of 4-Nitroindolin-2-one include a molecular weight of 178.14 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 178.03784206 g/mol, Monoisotopic Mass of 178.03784206 g/mol, Topological Polar Surface Area of 74.9 Ų, Heavy Atom Count of 13, Formal Charge of 0, Complexity of 248 .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
4-Nitroindolin-2-on-Verbindungen wurden auf ihr Potenzial als antibakterielle Mittel untersucht. Forschungen haben gezeigt, dass Hybride aus Indolin-2-on und Nitroimidazol eine starke antibakterielle Aktivität gegen eine Reihe von Bakterienstämmen, einschließlich resistenter Stämme, aufweisen .
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von Indolin-2-on-Derivaten machen sie zu Kandidaten für die Entwicklung neuer antimikrobieller Medikamente. Dies ist besonders wichtig angesichts der sich schnell entwickelnden Antibiotikaresistenz .
Entzündungshemmende und Analgetische Wirkungen
Indolin-2-on-Derivate haben in entzündungshemmenden und analgetischen Anwendungen vielversprechend gezeigt, was möglicherweise zu neuen Behandlungen für entzündliche Erkrankungen führt .
Krebsforschung
Das krebshemmende Potenzial von Indolin-2-on-Verbindungen ist ein weiteres interessantes Gebiet. Ihre Fähigkeit, verschiedene Krebszelllinien zu hemmen, wird untersucht, was zu neuen Krebstherapien führen könnte .
Wirkmechanismus
Target of Action
The primary target of 4-Nitroindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of replicated DNA, thereby ensuring proper cell division.
Mode of Action
4-Nitroindolin-2-one interacts with its target, Topoisomerase IV, by inhibiting its function. This inhibition is comparable to the action of ciprofloxacin, a known inhibitor of this enzyme . The compound also exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, and secondly, it follows the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting Topoisomerase IV. This results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It is known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability.
Result of Action
The result of 4-Nitroindolin-2-one’s action is the inhibition of DNA replication due to the disruption of Topoisomerase IV’s function. This leads to DNA damage and ultimately, cell death . The compound has shown potent activities against both aerobic and anaerobic bacteria .
Action Environment
The action of 4-Nitroindolin-2-one is influenced by the presence or absence of oxygen. The compound is effective against anaerobic bacteria, where the nitro group is reduced in vivo to form reactive radicals that damage DNA and proteins . Unexpectedly, the compound also exhibits potent activities against aerobic bacteria, suggesting a different, yet undiscovered mode of action .
Biochemische Analyse
Biochemical Properties
4-Nitroindolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with topoisomerase IV, an essential enzyme for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and ultimately bacterial cell death. Additionally, 4-Nitroindolin-2-one exhibits redox activity, which contributes to its ability to generate reactive oxygen species that can damage cellular components .
Cellular Effects
The effects of 4-Nitroindolin-2-one on various cell types and cellular processes are profound. In bacterial cells, it induces DNA damage by inhibiting topoisomerase IV and generating reactive oxygen species . This leads to the upregulation of bacteriophage-associated proteins, indicative of DNA damage response . In mammalian cells, 4-Nitroindolin-2-one has shown potential antitumor activity by inhibiting protein-tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .
Molecular Mechanism
At the molecular level, 4-Nitroindolin-2-one exerts its effects through a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the decatenation of DNA during replication . Secondly, it undergoes reductive bioactivation, leading to the formation of reactive radicals that cause oxidative stress and damage to cellular components . This dual mechanism not only enhances its antibacterial activity but also reduces the likelihood of resistance development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitroindolin-2-one change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antibacterial effects of 4-Nitroindolin-2-one are observed within hours of treatment, with significant bacterial cell death occurring within 24 hours . Long-term studies in vivo have shown that repeated administration can lead to sustained antibacterial effects without significant resistance development .
Dosage Effects in Animal Models
The effects of 4-Nitroindolin-2-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and damage to host tissues . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-Nitroindolin-2-one is involved in several metabolic pathways. It undergoes enzymatic reduction, leading to the formation of reactive intermediates that interact with cellular metabolites . These interactions can alter metabolic flux and affect the levels of various metabolites. The compound also interacts with enzymes involved in oxidative stress response, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Nitroindolin-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as bacterial cells or tumor tissues. The compound’s distribution is influenced by its redox properties, which can affect its accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Nitroindolin-2-one is critical for its activity. It is directed to specific compartments within cells through targeting signals and post-translational modifications . In bacterial cells, it localizes to the nucleoid region, where it interacts with topoisomerase IV . In mammalian cells, it can accumulate in the cytoplasm and nucleus, where it exerts its antitumor effects by inhibiting protein-tyrosine kinases .
Eigenschaften
IUPAC Name |
4-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQKWDTXBXIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616803 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61394-51-2 | |
| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



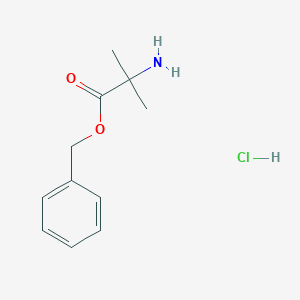

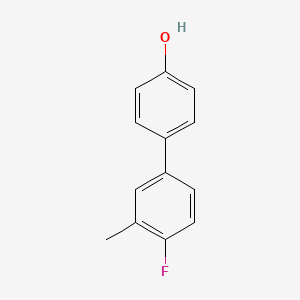
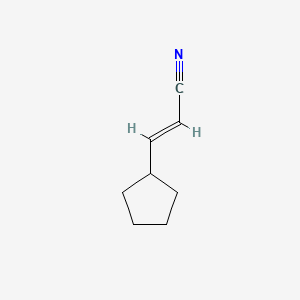

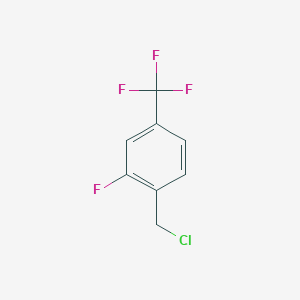
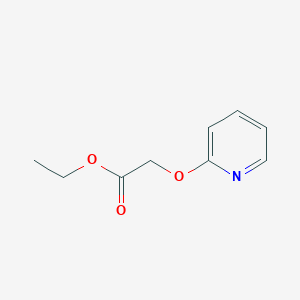
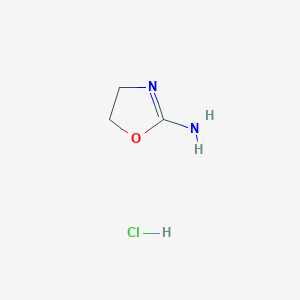
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)

